(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine
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Overview
Description
(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine is a heterocyclic compound that features a fused cyclopentane and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,5-dicarbonyl compounds with ammonia or amines, followed by cyclization and oxidation steps . Another approach is the use of Grignard reagents to add to pyridine N-oxides, followed by subsequent treatment with acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Grignard reagents, acetic anhydride, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents such as tetrahydrofuran (THF), and catalysts like palladium or copper .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications and functional groups. It may also interact with receptors or ion channels, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler nitrogen-containing heterocycle with similar aromatic properties.
Quinoline: A fused bicyclic compound with a pyridine ring, used in various medicinal and industrial applications.
Uniqueness
(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine is unique due to its fused ring system, which imparts distinct electronic and steric properties compared to simpler heterocycles like pyridine and pyrrole. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological and chemical properties.
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
(5S)-6,7-dihydro-5H-cyclopenta[c]pyridin-5-amine |
InChI |
InChI=1S/C8H10N2/c9-8-2-1-6-5-10-4-3-7(6)8/h3-5,8H,1-2,9H2/t8-/m0/s1 |
InChI Key |
YNLBESQCEDPLSW-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CN=C2 |
Canonical SMILES |
C1CC2=C(C1N)C=CN=C2 |
Origin of Product |
United States |
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